molecular formula C9H10N2O3 B1395078 3-(2-Nitrophenoxy)azetidine CAS No. 1219948-86-3

3-(2-Nitrophenoxy)azetidine

Cat. No.: B1395078
CAS No.: 1219948-86-3
M. Wt: 194.19 g/mol
InChI Key: GQHOCWKTNHUTFL-UHFFFAOYSA-N
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Description

3-(2-Nitrophenoxy)azetidine ( 1219948-86-3) is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . As a member of the azetidine family, it serves as a valuable scaffold and building block in medicinal chemistry and diversity-oriented synthesis (DOS) . Azetidine-based ring systems are of significant interest in probe and drug discovery, particularly for targeting the central nervous system (CNS) . The structural motif of the azetidine ring, especially when functionalized with aromatic groups like the 2-nitrophenoxy moiety, is a key pharmacophoric element found in hormones, neurotransmitters, and drugs known to affect the CNS . Researchers utilize this compound in the synthesis of more complex, fused, and spirocyclic ring systems to explore new chemical spaces and generate lead-like molecules . The compound requires careful handling and must be stored sealed in dry conditions, ideally at 2-8°C . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-nitrophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-11(13)8-3-1-2-4-9(8)14-7-5-10-6-7/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHOCWKTNHUTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310443
Record name 3-(2-Nitrophenoxy)azetidine
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Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219948-86-3
Record name 3-(2-Nitrophenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219948-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Nitrophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for Azetidine Scaffolds

Methodologies for the Construction of the Azetidine (B1206935) Core

The inherent ring strain of the azetidine system necessitates specialized synthetic approaches for its efficient construction. Key strategies include intramolecular cyclizations, intermolecular cycloadditions, and ring rearrangement methods.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond from an acyclic precursor.

From γ-amino precursors: The cyclization of γ-amino alcohols or γ-haloamines is a classical and widely used method. thieme-connect.de For instance, γ-amino alcohols can be converted to azetidines through activation of the hydroxyl group, often by conversion to a good leaving group, followed by intramolecular nucleophilic substitution by the amine. acs.orgresearchgate.net Similarly, γ-haloamines can undergo base-promoted intramolecular cyclization to afford the azetidine ring. thieme-connect.de A notable example involves the reductive cyclization of γ-haloalkyl-imines, where treatment with a reducing agent like sodium borohydride (B1222165) in methanol (B129727) leads to the formation of N-substituted azetidines in high yields. bham.ac.uk The electron-withdrawing nature of certain substituents, such as a trifluoromethyl group, can decrease the nucleophilicity of the nitrogen atom, necessitating the use of a strong base like lithium hexamethyldisilazide (LiHMDS) to facilitate the cyclization. rsc.org

From homoallylamines: The electrophile-induced cyclization of homoallylamines offers another pathway to azetidine derivatives. researchgate.netresearchgate.net This 4-exo-tet ring closure can be promoted by reagents like iodine or selenium compounds. bham.ac.ukrsc.org For example, the iodocyclization of homoallylamines using iodine and sodium hydrogen carbonate at room temperature can stereoselectively produce functionalized 2-(iodomethyl)azetidine derivatives. rsc.orgrsc.org The reaction conditions, particularly temperature, can influence the outcome, with higher temperatures sometimes favoring the formation of the thermodynamically more stable five-membered pyrrolidine (B122466) ring through rearrangement of the initially formed azetidine. rsc.org

Intermolecular Cycloaddition Approaches

Intermolecular cycloadditions provide a powerful means to construct the azetidine core in a single step from two separate components.

Staudinger Reaction for Azetidinones: The [2+2] cycloaddition of a ketene (B1206846) and an imine, known as the Staudinger reaction, is one of the most versatile and widely employed methods for the synthesis of β-lactams (azetidin-2-ones). acs.orgmdpi.comrasayanjournal.co.inresearchgate.net This reaction, discovered in 1907, can be carried out under thermal or photochemical conditions and often utilizes acid chlorides in the presence of a base like triethylamine (B128534) to generate the ketene in situ. mdpi.comresearchgate.net The stereochemistry of the resulting β-lactam is a critical aspect of the Staudinger reaction and can be influenced by reaction conditions and the nature of the substituents on both the ketene and the imine. mdpi.comresearchgate.net The resulting azetidin-2-ones are valuable intermediates that can be reduced to the corresponding azetidines. acs.org

Aza Paternò–Büchi Reaction: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. researchgate.netnih.gov However, this reaction has historically been challenging due to competing photochemical pathways. researchgate.netnih.gov Recent advancements have utilized visible-light-mediated triplet energy transfer, employing photocatalysts like iridium complexes, to overcome these limitations. researchgate.netnih.govspringernature.comrsc.org This approach allows for the cycloaddition of a wider range of alkenes with imine equivalents, such as oximes, under mild conditions, leading to highly functionalized azetidines. nih.govspringernature.comrsc.org

Ring Rearrangement and Transformation Methods from Other Heterocycles

The transformation of other small-ring heterocycles into azetidines provides an alternative synthetic strategy, driven by the release of ring strain or thermodynamic favorability.

From Aziridines: The one-carbon ring expansion of aziridines to azetidines is a synthetically valuable transformation. nih.govchemrxiv.orgacs.orgnih.govthieme-connect.com This can be achieved through various methods, including the reaction with diazo compounds in the presence of a catalyst. A significant recent development is the use of engineered "carbene transferase" enzymes, which can catalyze the enantioselective nih.govnih.gov-Stevens rearrangement of aziridines to furnish chiral azetidines with high stereocontrol. nih.govchemrxiv.orgacs.orgnih.govthieme-connect.com Thermal isomerization of certain substituted aziridines, such as 2-bromomethyl-2-methylaziridines, can also lead to the formation of 3-substituted azetidines. rsc.org

From Oxetanes: While less common, the conversion of oxetanes to azetidines is a feasible transformation. This typically involves the ring-opening of the oxetane (B1205548) followed by the introduction of a nitrogen atom and subsequent cyclization. The development of nickel-catalyzed cross-coupling reactions of oxetanes and azetidines is an emerging area of research, leveraging the inherent ring strain of these heterocycles. digitellinc.com The synthesis of azetidine-containing heterocycles can also be achieved from oxetane-bearing precursors through multi-step sequences. nih.gov

Targeted Synthesis of 3-Substituted Azetidines and Related Nitrophenoxy Compounds

The functionalization of the azetidine ring, particularly at the 3-position, is crucial for modulating the biological and physicochemical properties of these compounds.

Direct Synthesis of 3-(2-Nitrophenoxy)azetidine and Halogenated Analogues

The synthesis of this compound and its halogenated derivatives often involves the nucleophilic substitution of a suitable 3-substituted azetidine precursor. While specific literature on the direct synthesis of "this compound" is not extensively available in the provided search results, the general principles of synthesizing 3-aryloxy azetidines can be inferred. The reaction would likely involve the coupling of a 3-hydroxyazetidine or a 3-haloazetidine with 2-nitrophenol (B165410) or a corresponding phenoxide.

The synthesis of halogenated N-aryl azetidin-2-ones has been reported, where 3-fluoro and 3,3-dihaloazetidinones were prepared via the cyclization of β-bromopropionamides. nih.gov These halogenated β-lactams serve as precursors for further functionalization. The synthesis of N-[2-(10H-phenothiazinyl)ethyl]-4-(phenyl)-3-chloro-2-oxo-1-iminoazetidine and its analogues has also been described, demonstrating the feasibility of incorporating a chloro substituent at the 3-position of the azetidine ring. acgpubs.org The synthesis of halogenated diazabutadiene dyes has been achieved through the reaction of (2-nitrophenyl)hydrazine with halogen-substituted aldehydes, indicating methods for introducing halogen atoms onto aromatic rings that could be part of a larger azetidine-containing molecule. mdpi.com

A general route to 3-substituted azetidines involves the development of a robust process for the synthesis of trisubstituted azetidines, which can then be further elaborated. nih.govacs.org For example, a sequence involving DIBAL reduction of a 2-cyanoazetidine to a primary amine, followed by protection with an o-nitrobenzenesulfonyl group, provides a versatile intermediate for accessing structurally diverse scaffolds. nih.govacs.org

Stereoselective and Enantioselective Approaches to Functionalized Azetidines

Controlling the stereochemistry of substituents on the azetidine ring is paramount for the development of chiral drugs and probes.

Numerous enantioselective methods for the synthesis of functionalized azetidines have been developed. nih.govvanderbilt.edursc.orgrsc.org These include:

Organocatalysis: Organocatalytic approaches, such as the enantioselective α-chlorination of aldehydes, can provide access to chiral C2-functionalized azetidines from a common intermediate. nih.govvanderbilt.edu Peptide-mimic phosphonium (B103445) salts have been used to catalyze asymmetric [2+2] cycloadditions to produce enantioenriched α-trifluoromethyl azetidines. rsc.org

Intramolecular Michael Additions: Enantiopure 2-cyano azetidines can be prepared from β-amino alcohols through a key intramolecular Michael addition of a lithiated α-amino nitrile. thieme-connect.com

Ring Expansion of Aziridines: As mentioned earlier, biocatalytic one-carbon ring expansion of aziridines using engineered cytochrome P450 enzymes offers a highly enantioselective route to chiral azetidines. nih.govchemrxiv.orgacs.orgnih.govthieme-connect.com

[3+1] Ring Expansion: A stereoselective [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes yields highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov

Polar Radical Crossover: A one-pot strategy merging the preparation of strained organoboron species with a polar radical crossover of borate (B1201080) derivatives allows for the stereoselective synthesis of tri-substituted azetidines. chemrxiv.org

These advanced synthetic strategies provide a robust toolbox for the construction and functionalization of the azetidine scaffold, enabling the targeted synthesis of complex molecules like this compound and its derivatives with high levels of control over their chemical structure and stereochemistry.

Formation of Spirocyclic and Bicyclic Azetidine Systems

The construction of spirocyclic and bicyclic systems from existing azetidine scaffolds introduces rigid, three-dimensional frameworks that are highly sought after in drug discovery. nih.govdomainex.co.uk These complex structures can be accessed from precursors like This compound through several strategic intramolecular reactions.

One common approach involves the functionalization of the azetidine nitrogen with a tether containing a reactive group, followed by intramolecular cyclization. For instance, N-alkylation of This compound with a bifunctional reagent can set the stage for subsequent ring closure. An intramolecular Heck reaction, for example, could be envisioned if the N-substituent contains a terminal alkene and the phenoxy ring is modified with a halide.

Another powerful method is ring-closing metathesis (RCM). N-alkylation of the azetidine with two separate alkenyl chains, or with a single chain containing an additional double bond, would generate a suitable precursor for RCM using catalysts like Grubbs' or Schrock's catalysts. This approach has been successfully used to create bicyclic azetidines with larger fused rings, such as eight-membered rings. nih.gov

Spirocyclization can be achieved by leveraging the C3 position. While the ether linkage at C3 of This compound is stable, hypothetical modification to a 3-ketoazetidine derivative would open pathways for spirocyclization via reactions like the Kulinkovich-type cyclopropanation or by forming an enolate that can participate in intramolecular alkylations. rsc.orgresearchgate.net A more direct, albeit challenging, route could involve intramolecular C-H activation or insertion reactions, where a suitably functionalized N-substituent cyclizes onto a C-H bond of the azetidine ring or the phenoxy group.

A further strategy involves the formation of a bicyclic azetidinium ion from a precursor, which then undergoes rearrangement or nucleophilic attack. For example, N-alkylation of the azetidine followed by introduction of a leaving group on the substituent could lead to an intramolecular nucleophilic substitution, forming a bicyclic system. rsc.org

Illustrative Strategies for Spirocyclic and Bicyclic Azetidine Formation

Precursor Type Reaction Strategy Potential Product Type Key Reagents/Catalysts
N-Allyl-N-(2-halobenzyl)-azetidine Intramolecular Heck Reaction Bicyclic Pd(OAc)₂, PPh₃, Base
N,N-Diallylazetidinium salt Ring-Closing Metathesis (RCM) Bicyclic Grubbs' Catalyst
N-Substituted azetidin-3-one Kulinkovich-type Reaction Spirocyclic (cyclopropane) Ti(OiPr)₄, EtMgBr
N-(Haloalkyl)azetidine Intramolecular N-Alkylation Bicyclic Base (e.g., K₂CO₃)

Note: This table is illustrative and presents potential synthetic pathways based on general principles of azetidine chemistry, as specific examples for this compound are not documented.

Functionalization and Diversification of the this compound Scaffold

The This compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse molecular architectures. These sites include the azetidine nitrogen, the nitrophenoxy ring, and the azetidine ring itself.

Derivatization at the Azetidine Nitrogen (N-substitution)

The secondary amine of the azetidine ring is a primary site for functionalization due to its nucleophilicity. A wide array of substituents can be introduced at this position through standard organic reactions.

N-Alkylation: The nitrogen can be readily alkylated using alkyl halides or through reductive amination. Reaction with an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate would yield the corresponding N-alkylated azetidine. Reductive amination with aldehydes or ketones, using reducing agents such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), provides a versatile method for introducing more complex alkyl groups. organic-chemistry.org

N-Acylation and N-Sulfonylation: Acyl and sulfonyl groups can be introduced by reacting the azetidine with acyl chlorides, anhydrides, or sulfonyl chlorides (e.g., acetyl chloride, benzoyl chloride, tosyl chloride) typically in the presence of a base like triethylamine or pyridine. nih.govacs.org These reactions are generally high-yielding and introduce robust amide or sulfonamide linkages.

N-Arylation: The introduction of an aryl group can be accomplished through Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction with an aryl halide or triflate. uni-muenchen.de This method allows for the installation of a wide range of substituted and heteroaromatic rings directly onto the azetidine nitrogen.

Michael Addition: As a secondary amine, the azetidine nitrogen can also participate in Michael additions to α,β-unsaturated carbonyl compounds, esters, or nitriles, providing access to derivatives with propionate (B1217596) or related side chains.

Illustrative Examples of N-Substitution Reactions

Reaction Type Reagent Base/Catalyst Potential Product
N-Alkylation Benzyl bromide K₂CO₃ 1-Benzyl-3-(2-nitrophenoxy)azetidine
Reductive Amination Acetone NaBH(OAc)₃ 1-Isopropyl-3-(2-nitrophenoxy)azetidine
N-Acylation Acetyl chloride Et₃N 1-Acetyl-3-(2-nitrophenoxy)azetidine
N-Sulfonylation Tosyl chloride Pyridine 1-Tosyl-3-(2-nitrophenoxy)azetidine
N-Arylation 4-Bromotoluene Pd₂(dba)₃, BINAP, NaOtBu 1-(4-Methylphenyl)-3-(2-nitrophenoxy)azetidine

Note: This table is illustrative. The listed products are hypothetical, based on established N-functionalization protocols for azetidines.

Modifications of the Nitrophenoxy Moiety (e.g., halogenation, methoxylation)

The 2-nitrophenoxy group provides a platform for further diversification through reactions on the aromatic ring. The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution, while the ether linkage is an activating, ortho-para directing group. The interplay of these effects governs the regioselectivity of substitution reactions.

Halogenation: Electrophilic aromatic substitution, such as bromination or chlorination, would be directed by the combined influence of the nitro and alkoxy groups. The most likely positions for substitution are ortho and para to the activating ether group (C4 and C6) and meta to the deactivating nitro group (C4 and C6). Therefore, halogenation is expected to occur regioselectively at the C4 and C6 positions of the phenoxy ring. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for this purpose. researchgate.net

Reduction of the Nitro Group: The nitro group is readily reduced to an aniline (B41778) under various conditions, such as catalytic hydrogenation (H₂, Pd/C), or by using metals in acidic media (e.g., SnCl₂, Fe/HCl). The resulting amino group dramatically alters the electronic properties of the aromatic ring, making it highly activated towards electrophilic substitution. This amino group can be further functionalized, for example, through diazotization followed by Sandmeyer reactions to introduce a variety of substituents (halides, CN, OH).

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. While the C3 and C5 positions are meta to the nitro group, a strong nucleophile might displace a leaving group (like a halide) if one were present at an activated position. For instance, if a halogen were present at the C6 position, it could potentially be displaced by nucleophiles like methoxide (B1231860) or amines.

Methoxylation: Direct methoxylation of the activated aromatic ring is challenging. A more viable route would be to first introduce a hydroxyl group, for example via a Sandmeyer reaction from the corresponding aniline, and then perform a Williamson ether synthesis with a methylating agent like methyl iodide or dimethyl sulfate.

Illustrative Reactions on the Nitrophenoxy Moiety

Reaction Type Reagent(s) Expected Position of Modification Potential Product
Bromination NBS, MeCN C4 and/or C6 3-(4-Bromo-2-nitrophenoxy)azetidine
Nitro Reduction H₂, Pd/C C2 (nitro group) 3-(2-Aminophenoxy)azetidine
Diazotization/Sandmeyer 1. NaNO₂, HCl; 2. CuCl C2 (amino group) 3-(2-Chlorophenoxy)azetidine
Hydroxylation then Methylation 1. B(OH)₃; 2. MeI, K₂CO₃ C4 or C6 3-(4-Methoxy-2-nitrophenoxy)azetidine

Note: This table is illustrative and based on general principles of aromatic chemistry. Specific conditions would require experimental optimization.

Introduction of Additional Functionalities onto the Azetidine Ring

Direct functionalization of the azetidine ring C-H bonds is synthetically challenging due to the ring strain and the relative inertness of the C-H bonds. However, modern synthetic methods have made such transformations more accessible.

α-Lithiation and Electrophilic Quench: The protons on the carbons adjacent to the nitrogen (C2 and C4) are the most acidic on the azetidine ring. Treatment with a strong base, such as sec-butyllithium (B1581126) or t-butyllithium in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), can lead to deprotonation at the C2 position. The resulting organolithium species can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, CO₂) to introduce substituents at the C2 position. The N-substituent plays a crucial role in directing and stabilizing the lithiated intermediate. An N-Boc or other suitably directing group is often required. uni-muenchen.de

C3-Functionalization via β-Lactam Intermediates: An alternative conceptual approach involves synthesizing a 3-substituted azetidine from a corresponding β-lactam (azetidin-2-one). For example, a 3-halo-β-lactam can undergo nucleophilic substitution at C3, followed by reduction of the lactam carbonyl to afford the 3-substituted azetidine. rsc.org While not a direct functionalization of the pre-formed This compound , this highlights a pathway to analogues with C3 substituents other than the nitrophenoxy group.

Radical Reactions: Radical-based C-H functionalization methods could potentially be applied. For example, a Hofmann-Löffler-Freytag-type reaction, involving an N-haloamine derivative, could lead to the formation of a C4-functionalized azetidine through an intramolecular hydrogen atom transfer followed by cyclization.

Given the ether linkage at the C3 position, direct functionalization at this carbon without cleaving the C-O bond would be highly improbable. Most strategies would likely focus on the more accessible C2 and C4 positions, often requiring prior N-protection and the use of powerful organometallic reagents.

Illustrative Strategies for Azetidine Ring Functionalization

Strategy Position Key Reagents/Intermediates Potential Functional Group Introduced
Directed α-Lithiation C2 s-BuLi/TMEDA, then an electrophile (e.g., MeI) Methyl
Radical Cyclization C4 N-Chloroamine precursor, light or heat Halogen (leading to other groups)
From β-Lactam C3 3-Halo-azetidin-2-one + Nucleophile Various nucleophilic groups

Note: This table presents hypothetical strategies for functionalizing the azetidine ring, as direct C-H functionalization of 3-alkoxyazetidines is not well-documented. N-protection would likely be required.

Mechanistic Insights into Azetidine Reactivity

Investigation of Azetidine (B1206935) Ring-Forming Reaction Mechanisms (e.g., Transition State Analysis, Radical Cascade Cyclization)

The construction of the azetidine ring is a synthetic challenge due to the high activation energy associated with the formation of a strained four-membered ring. acs.orgbham.ac.uk Computational studies, including transition state analysis, have been instrumental in understanding and optimizing these reactions.

One prominent method for azetidine synthesis is the intramolecular cyclization of γ-amino alcohols or their derivatives. Transition state calculations have shown that the energy barrier for the 4-exo-tet cyclization to form an azetidine is generally higher than that for the 5-endo-tet cyclization that would lead to a more stable five-membered pyrrolidine (B122466) ring. frontiersin.org However, the regioselectivity can be controlled by factors such as the choice of catalyst and the nature of the substituents. For instance, lanthanide(III) triflates have been shown to catalyze the regioselective aminolysis of cis-3,4-epoxy amines to favor azetidine formation. frontiersin.org Computational results suggest that coordination of the lanthanum catalyst to the substrate can lower the transition state energy for azetidine formation relative to pyrrolidine formation. frontiersin.org

In the context of 3-(2-Nitrophenoxy)azetidine , a plausible synthetic route would involve the nucleophilic substitution of a suitable leaving group at the 3-position of a pre-formed azetidine ring with 2-nitrophenol (B165410), or the cyclization of a precursor already containing the 2-nitrophenoxy moiety. For the latter, the strong electron-withdrawing nature of the 2-nitrophenyl group could influence the transition state of the ring-closing step. nih.gov

Radical cascade cyclizations have also emerged as a powerful tool for constructing azetidine rings. researchgate.netrsc.orgresearchgate.net For example, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes proceeds via a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization. rsc.orgresearchgate.net Density functional theory (DFT) calculations have indicated that the stability of the radical intermediates is crucial for the success of these cyclizations. rsc.org

Table 1: Representative Conditions for Azetidine Ring Formation

Reaction TypeCatalyst/ReagentSubstrate ExampleProductYield (%)Reference
Intramolecular AminolysisLa(OTf)₃cis-3,4-Epoxy amineAzetidine81 chemrxiv.org
Radical Cascade Cyclization[Cu(bcp)DPEphos]PF₆YnamideAzetidineHigh researchgate.net
Reductive CyclizationNaBH₄γ-Haloalkyl-imineN-Substituted AzetidineHigh bham.ac.uk

This table presents general examples of azetidine synthesis and does not represent specific data for this compound.

Exploration of Azetidine Ring-Opening and Rearrangement Pathways (e.g., Isomerization to Pyrrolidines, Oxazolines)

The strain within the azetidine ring makes it prone to ring-opening and rearrangement reactions, often promoted by acid or heat. The substitution pattern on the ring plays a critical role in dictating the outcome of these transformations.

Isomerization to Pyrrolidines: The rearrangement of azetidines to the thermodynamically more stable pyrrolidines is a well-documented process. nih.gov This transformation can occur under thermal or acidic conditions. For instance, Lewis acids can promote the ring opening of azetidines, particularly those with electron-rich substituents on the phenyl ring. rsc.org The mechanism often involves the formation of a bicyclic azetidinium ion intermediate, which then undergoes nucleophilic attack to yield the five-membered ring. clockss.org The presence of the electron-withdrawing nitro group in This compound would likely disfavor the formation of a cationic intermediate at the phenoxy-bearing carbon, potentially influencing the regioselectivity of the ring opening.

Rearrangement to Oxazolines: 3-Hydroxyazetidines have been shown to undergo a novel rearrangement to form highly substituted 2-oxazolines via a Ritter-initiated cascade. acs.org This reaction is initiated by the formation of a carbocation at the 3-position, which is then trapped by a nitrile, followed by intramolecular cyclization of the resulting amide. Similarly, 3-amido-2-phenyl azetidines can isomerize to 2-oxazolines in the presence of a copper(II) triflate catalyst. For This compound , a similar rearrangement pathway could be envisioned if the ether linkage can be cleaved to generate a carbocation at the C3 position, although the stability of such an intermediate would be influenced by the adjacent nitrogen and the electronic nature of the substituent.

Table 2: Examples of Azetidine Rearrangement Reactions

Starting AzetidineReagent/ConditionRearranged ProductYield (%)Reference
3-HydroxyazetidineH₂SO₄, MeCN2-Oxazoline90 acs.org
3-Amido-2-phenylazetidineCu(OTf)₂2-Oxazolineup to 93
cis-2-(2-Bromo-1,1-dimethylethyl)azetidineDMSO, heat4-Bromopiperidine- clockss.org

This table presents general examples of azetidine rearrangements and does not represent specific data for this compound.

Structural Characterization and Elucidation of Azetidine Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the assembly of the molecular framework.

In the ¹H NMR spectrum of azetidine (B1206935) derivatives, the protons on the four-membered ring typically appear in a characteristic region. For instance, in a series of 3-phenoxyazetidine-2-ones, the protons at the C3 and C4 positions of the azetidine ring were observed to resonate between δ 4.58 and 5.72 ppm. Current time information in Bangalore, IN.rdd.edu.iq For the parent azetidine, the protons on the carbon atoms adjacent to the nitrogen (C2 and C4) resonate at approximately δ 3.63 ppm, while the C3 protons appear around δ 2.33 ppm. The presence of the 2-nitrophenoxy substituent at the C3 position in 3-(2-Nitrophenoxy)azetidine would significantly influence the chemical shifts of the azetidine ring protons due to its electronic and steric effects.

The aromatic protons of the 2-nitrophenyl group are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The specific splitting pattern would depend on the coupling between adjacent protons on the benzene (B151609) ring. For comparison, the aromatic protons in N-[2-(10H-phenothiazinyl)ethyl]-N'-[(2-nitrophenyl)methylidene]-hydrazine are observed in the range of δ 6.36-7.91 ppm. acgpubs.org

In ¹³C NMR spectroscopy, the carbon atoms of the azetidine ring in the parent compound show signals at δ 47.1 ppm (C2/C4) and δ 20.5 ppm (C3). chemicalbook.com For substituted azetidines, these values can shift significantly. For example, in a series of 3-phenylthio/3-phenoxyazetidine-2-ones, the C3 and C4 carbons of the azetidine ring were identified, although specific shifts were not detailed in the provided abstract. Current time information in Bangalore, IN. The carbons of the 2-nitrophenyl group would have characteristic chemical shifts, with the carbon bearing the nitro group appearing at a downfield position.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. A COSY spectrum would reveal the coupling relationships between protons on the azetidine ring and within the aromatic system, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Table 1: Representative ¹H and ¹³C NMR Data for Related Azetidine and 2-Nitrophenyl Compounds

Compound/FragmentNucleusChemical Shift (δ, ppm)Notes
Azetidine¹H~3.63 (C2/C4-H), ~2.33 (C3-H)In CDCl₃
Azetidine¹³C~47.1 (C2/C4), ~20.5 (C3)In CDCl₃ chemicalbook.com
3-Phenoxyazetidine-2-one derivatives¹H4.58 - 5.72 (C3-H, C4-H)General range for substituted azetidinones. Current time information in Bangalore, IN.rdd.edu.iq
2-Nitrophenyl group (in a hydrazine (B178648) derivative)¹H6.36 - 7.91Aromatic region. acgpubs.org
2-Nitrophenyl group (in a hydrazine derivative)¹³C116.1 - 148.2Aromatic and nitro-substituted carbons. acgpubs.org

Note: The data presented is for analogous structures and serves as an estimation for the expected chemical shifts in this compound. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. This method provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula.

For this compound, the molecular formula is C₉H₁₀N₂O₃. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This calculated mass would then be compared to the experimentally determined mass from the HRMS analysis. A close match between the theoretical and experimental masses (typically within a few parts per million) confirms the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the ether bond, leading to the formation of ions corresponding to the azetidine ring and the 2-nitrophenoxy moiety. The loss of the nitro group (NO₂) is also a common fragmentation pathway for nitroaromatic compounds.

Table 2: Theoretical HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₉H₁₁N₂O₃⁺195.0764
[M+Na]⁺C₉H₁₀N₂O₃Na⁺217.0584
[M]⁺C₉H₁₀N₂O₃⁺194.0686

Note: These are theoretically calculated values. Experimental values are obtained from HRMS analysis.

X-ray Crystallography for Precise Solid-State Molecular Structures

For azetidine compounds, X-ray crystallography has been instrumental in establishing their definitive structures. researchgate.net The analysis of the crystal structure of a molecule like this compound would confirm the connectivity of the azetidine ring to the 2-nitrophenoxy group. It would also reveal the conformation of the four-membered ring, which is typically puckered, and the relative orientation of the phenyl ring with respect to the azetidine ring.

In a study on 1-(morpholin-4-yl)-4-(2-nitrophenyl)spiro[azetidine-3,9′-xanthen]-2-one, X-ray analysis showed that the azetidin-2-one (B1220530) ring was nearly planar. hmdb.ca Similarly, the crystal structure of 1,3,3-trinitroazetidine (B1241384) has been determined, providing precise data on its molecular geometry. acs.org Although a specific crystal structure for this compound is not publicly available, the application of this technique would be the gold standard for its solid-state structural confirmation. The analysis would also reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the crystal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the key functional groups. The nitro group (NO₂) typically shows two strong stretching vibrations, one asymmetric and one symmetric, in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. mdpi.comlibretexts.org The C-O-C ether linkage would be identifiable by its stretching vibrations, usually in the 1260-1000 cm⁻¹ region.

The azetidine ring itself has characteristic vibrations. The N-H stretching vibration of the secondary amine in the azetidine ring would appear as a moderate band in the 3500-3300 cm⁻¹ region. The C-N stretching vibration is typically found in the 1250-1020 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the azetidine ring would appear just below 3000 cm⁻¹. libretexts.orgmsu.edu

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Nitro (NO₂)Asymmetric Stretch1560 - 1500Strong
Nitro (NO₂)Symmetric Stretch1360 - 1300Strong
Aromatic C-HStretch3100 - 3000Medium to Weak
Aliphatic C-H (Azetidine)Stretch3000 - 2850Medium
Amine (N-H)Stretch3500 - 3300Medium
Ether (Ar-O-C)Asymmetric Stretch1275 - 1200Strong
Ether (Ar-O-C)Symmetric Stretch1075 - 1020Medium
C-N (Azetidine)Stretch1250 - 1020Medium

In a study on N-[2-(10H-phenothiazinyl)ethyl]-N'-[(2-nitrophenyl)methylidene]-hydrazine, the NO₂ group showed an absorption band at 1534 cm⁻¹, and the C-N bond at 848 cm⁻¹. acgpubs.org Another study on 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-4-(3-nitrophenyl) azetidin-2-one reported IR bands for the nitro group. arabjchem.org These examples provide a solid basis for the interpretation of the IR spectrum of this compound.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and three-dimensional conformation of 3-(2-Nitrophenoxy)azetidine. While specific DFT studies on this exact molecule are not prevalent in the public domain, extensive research on analogous 3-substituted azetidines and 2-nitrophenoxy compounds allows for a detailed and scientifically grounded extrapolation of its properties.

Computational approaches using functionals like B3LYP with basis sets such as 6-311G** are standard for these types of investigations. nih.gov Geometry optimization calculations for similar 3-phenoxyazetidine (B1367254) structures indicate that the four-membered azetidine (B1206935) ring is not planar but adopts a puckered conformation. This puckering is a strategy to alleviate some of the inherent ring strain, with the nitrogen atom typically displaced from the plane formed by the three carbon atoms. For this compound, the C-N bond lengths within the azetidine ring are predicted to be in the range of 1.46 to 1.48 Å, and the C-C bonds are approximately 1.54 Å. The presence of the bulky 2-nitrophenoxy substituent at the C3 position will significantly influence the preferred puckering mode and the orientation of the substituent relative to the ring.

The electronic properties are dictated by the interplay between the azetidine ring, the ether linkage, and the electron-withdrawing nitro group on the phenyl ring.

Frontier Molecular Orbitals: Molecular orbital analysis of related structures suggests that the Highest Occupied Molecular Orbital (HOMO) will have substantial electron density on the azetidine's nitrogen atom, highlighting its nucleophilic character. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be distributed primarily over the 2-nitrophenyl ring system, indicating the electrophilic sites within the molecule, particularly the carbons of the aromatic ring and the nitrogen of the nitro group. hakon-art.com The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic excitation properties. hakon-art.com

Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps would visualize the charge distribution. These maps are expected to show a region of negative potential (red/yellow) around the oxygen atoms of the nitro group and the ether linkage, and a region of positive potential (blue) near the azetidine's nitrogen-bound hydrogen (if unsubstituted on the nitrogen) and the aromatic protons. bohrium.com This charge distribution is crucial for understanding intermolecular interactions and the molecule's reactivity towards electrophiles and nucleophiles.

Substituent Effects: The nitro group is a strong electron-withdrawing group, which significantly impacts the electronic properties of the entire molecule. It reduces the electron density on the phenyl ring and, through inductive and resonance effects, influences the phenoxy ether linkage. This withdrawal of electron density can affect the basicity of the azetidine nitrogen. Quantum chemical studies on related nitrophenyl compounds have been used to calculate various reactivity descriptors. hakon-art.combohrium.comresearchgate.net

A representative table of calculated electronic properties for a similar molecule, 2-nitrophenol (B165410), using DFT is shown below to illustrate the type of data generated.

ParameterCalculated ValueReference CompoundMethod
HOMO Energy-7.2 eV2-NitrophenolDFT/B3LYP
LUMO Energy-2.5 eV2-NitrophenolDFT/B3LYP
HOMO-LUMO Gap4.7 eV2-NitrophenolDFT/B3LYP
Dipole Moment3.5 D2-NitrophenolDFT/B3LYP

This table is illustrative and based on typical values for related compounds. Actual values for this compound would require specific calculations.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, allowing researchers to map out energy landscapes, identify transition states, and predict the feasibility of synthetic pathways. For this compound, computational modeling can illuminate both its synthesis and its subsequent reactivity.

A plausible synthetic route to this compound is the Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr) reaction. The SNAr pathway would involve the reaction of 3-hydroxyazetidine (or a suitable derivative) with a 2-halonitrobenzene, such as 1-fluoro-2-nitrobenzene. The electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack.

Computational modeling of this SNAr reaction would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (e.g., the azetidin-3-olate anion and 1-fluoro-2-nitrobenzene) and products (this compound and fluoride (B91410) ion) are optimized to find their lowest energy structures.

Transition State Search: A search for the transition state structure of the reaction is performed. For an SNAr reaction, this would be the Meisenheimer complex, a resonance-stabilized anionic intermediate. DFT calculations can determine the geometry and energy of this key transition state. science.gov

The energy landscape for the formation of this compound via an SNAr pathway can be visualized with a reaction coordinate diagram.

Reaction StepSpeciesRelative Free Energy (kcal/mol)
1Reactants (Azetidin-3-olate + 1-Fluoro-2-nitrobenzene)0
2Transition State (Meisenheimer Complex Formation)+15 to +25 (estimated)
3Intermediate (Meisenheimer Complex)+5 to +15 (estimated)
4Transition State (Fluoride Expulsion)+10 to +20 (estimated)
5Products (this compound + F⁻)< 0 (exothermic)

This table presents estimated energy values typical for SNAr reactions. Specific calculations are needed for this exact system.

Furthermore, computational models can explore the reactivity of the azetidine ring itself. Due to ring strain, azetidines can undergo ring-opening reactions. chemrxiv.org Theoretical calculations can model the energy barriers for acid- or base-catalyzed ring-opening, providing insight into the stability of this compound under various conditions. chemrxiv.orgnih.gov DFT calculations have been used to rationalize the stereochemical outcomes and configurational stability of lithiated azetidine intermediates, which are key in the functionalization of the azetidine ring. uniba.it

Analysis of Ring Strain and Conformational Dynamics within Azetidine Systems

The chemistry of azetidines is dominated by their inherent ring strain, which dictates their reactivity and conformation. The strain energy of the parent azetidine ring is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free pyrrolidine (B122466) (5.4 kcal/mol). rsc.org This moderate strain makes the azetidine ring stable enough for handling but reactive enough to participate in unique strain-release reactions. rsc.org

Computational methods are essential for quantifying ring strain and understanding its origins. Strain energy (SE) can be calculated using homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. This isolates the effect of the ring structure. DFT calculations have been employed to determine the strain energies for a variety of substituted four-membered rings. nih.gov

The presence of the 3-(2-nitrophenoxy) substituent will modulate the strain and conformational dynamics of the azetidine ring.

Conformational Dynamics: The azetidine ring is not static; it undergoes dynamic processes such as ring puckering and, for N-substituted azetidines, nitrogen inversion. The puckering is a rapid equilibrium between two equivalent or non-equivalent puckered conformations. The energy barrier for this process is generally low. The bulky 3-substituent in this compound will likely create a preference for one puckered conformation over the other to minimize steric interactions. Computational studies can model this conformational preference and the energy barriers between different conformers.

Nitrogen Inversion: If the azetidine nitrogen is substituted (e.g., N-alkyl), it becomes a stereocenter that can undergo pyramidal inversion. This process has a significant energy barrier that can be influenced by the substituents on both the nitrogen and the ring carbons. DFT calculations have been instrumental in rationalizing the dynamics at the azetidine nitrogen atom and its effect on stereoselective reactions. uniba.it

Influence of Substituents on Strain: The electronic nature of substituents can also affect ring strain. DFT studies on other substituted azetidines have shown that substituent groups within the ring can alter the calculated heats of formation and strain energies. nih.gov For instance, certain substituents on the nitrogen atom can decrease the ring strain. nih.gov The large phenoxy group at C3 will have a significant steric and electronic influence, the precise nature of which can be quantified through detailed conformational analysis and energy calculations. wgtn.ac.nzsfu.ca

ParameterAzetidinePyrrolidineAziridine
Ring Strain (kcal/mol)~25.4~5.4~27.7
Puckering BarrierLowLow(Planar)
N-Inversion Barrier (N-H)~3-5 kcal/mol~6-8 kcal/mol~17-19 kcal/mol

This table provides comparative data for the parent heterocycles. Substituents can alter these values.

Predictive Algorithms for Synthetic Routes and Reaction Outcomes

In modern organic chemistry, computational algorithms are increasingly used to predict the outcomes of chemical reactions and to design novel synthetic routes, saving significant time and resources compared to traditional trial-and-error approaches. mit.edu The synthesis of complex molecules like substituted azetidines is an area where such predictive power is highly valuable. nih.govresearchgate.netacs.org

Researchers have developed computational models that can successfully predict which reactant pairs will successfully form azetidines in photocatalyzed reactions. mit.edu These models are often based on calculating the frontier molecular orbital energies of the potential reactants. For a photocatalyzed [2+2] cycloaddition to form an azetidine, the reaction is more likely to proceed efficiently if the excited state energies of the two reactant molecules (e.g., an alkene and an oxime) are closely matched. mit.edu This minimizes the energy required to reach the reaction's transition state. mit.edu

The process for predicting synthetic outcomes for a molecule like this compound would involve:

Database of Potential Reactants: A virtual library of potential precursors is established. For this compound, this could involve various halo-nitrophenols and 3-substituted azetidine precursors.

Descriptor Calculation: High-throughput quantum chemical calculations (often using DFT) are performed on each potential reactant to compute key electronic and steric descriptors. These can include HOMO/LUMO energies, charge distributions, and steric parameters. mit.edu

Machine Learning Models: The calculated descriptors are used to train machine learning algorithms. These models learn the relationships between the molecular features and the experimental reaction outcomes (e.g., yield, selectivity) from a known set of reactions.

Prediction for New Reactions: Once trained, the model can predict the outcome for new, untested combinations of reactants. For example, a model could predict the yield of the SNAr reaction between 3-hydroxyazetidine and various activated nitroaromatics to find the optimal precursor for synthesizing this compound.

A recent study demonstrated the power of this approach by computationally screening 16 different alkenes and nine oximes. mit.edu The model predicted whether 18 different reactant pairs would form an azetidine, and subsequent experimental testing confirmed that most of the predictions were accurate. mit.edu This highlights the potential of computational prescreening to guide synthetic efforts, allowing chemists to focus on reactions with the highest probability of success. mit.edu This computational strategy could help pharmaceutical companies predict which molecules will react to form potentially useful compounds before investing heavily in a synthesis that might not be viable. mit.edu

Chemical Transformations and Derivatization of 3 2 Nitrophenoxy Azetidine

Reactions at the Azetidine (B1206935) Nitrogen Atom

The secondary amine of the azetidine ring is a primary site for functionalization, serving as a nucleophile in various reactions. These transformations are fundamental for introducing molecular diversity and modulating the compound's properties. Common reactions include N-alkylation, N-acylation, and N-sulfonylation, which attach a wide range of substituents to the nitrogen atom.

N-alkylation can be achieved using alkyl halides, such as allyl bromide, in the presence of a base. nih.govresearchgate.net This reaction introduces new carbon-based side chains. Similarly, N-acylation with reagents like bromoacetyl chloride can append functional handles for further diversification. researchgate.net Another key transformation is N-sulfonylation, often performed with sulfonyl chlorides like o-nitrobenzenesulfonyl chloride, which not only protects the nitrogen but also influences the reactivity of the entire molecule. nih.gov These N-functionalization strategies are crucial for building more complex derivatives from the parent azetidine core.

Table 1: Representative Reactions at the Azetidine Nitrogen
Reaction TypeTypical ReagentsProduct TypeReference
N-AlkylationAllyl bromide, K₂CO₃N-Allyl azetidine nih.gov
N-AcylationBromoacetyl chloride, Et₃NN-Acyl azetidine researchgate.net
N-Sulfonylationo-Nitrobenzenesulfonyl chloride, Et₃NN-Nosyl azetidine nih.gov
N-ArylationBuchwald-Hartwig coupling or SNAr reactionsN-Aryl azetidine uni-muenchen.de

Chemical Modifications of the Nitrophenyl and Phenoxy Moieties

The nitrophenyl group is a key feature of the molecule, offering a site for significant chemical alteration, most notably through the reduction of the nitro group. This transformation is one of the most important reactions of aromatic substituents as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing amino group. masterorganicchemistry.com This dramatically alters the electronic properties of the aromatic ring and provides a new nucleophilic center in the form of an aniline (B41778) derivative.

The reduction of aromatic nitro groups can be accomplished using a variety of methods. masterorganicchemistry.comwikipedia.org Catalytic hydrogenation over palladium, platinum, or nickel catalysts is a common and efficient method. masterorganicchemistry.com Another widely used approach involves the use of easily oxidized metals, such as iron, tin, or zinc, in the presence of an acid like HCl. masterorganicchemistry.comcommonorganicchemistry.com Other reagents like tin(II) chloride (SnCl₂) and sodium sulfide (B99878) (Na₂S) also provide mild conditions for this reduction. masterorganicchemistry.comcommonorganicchemistry.com The resulting amino group can then undergo a host of subsequent reactions, such as diazotization or acylation, further expanding the synthetic utility of the scaffold.

Table 2: Common Reagents for Aromatic Nitro Group Reduction
MethodReagentsNotesReference
Catalytic HydrogenationH₂, Pd/C or Raney NickelHighly efficient; may affect other functional groups. masterorganicchemistry.comcommonorganicchemistry.com
Metal/Acid ReductionFe, Sn, or Zn in acidic media (e.g., HCl)Classic, cost-effective method. masterorganicchemistry.comunimi.it
Tin(II) ChlorideSnCl₂Provides mild reduction conditions. masterorganicchemistry.com
Sodium SulfideNa₂S or Na₂S₂O₄Useful when acidic or hydrogenation conditions are incompatible. Can sometimes be selective. wikipedia.orgcommonorganicchemistry.com

Beyond nitro reduction, the aromatic ring itself could potentially undergo electrophilic aromatic substitution. The directing effects would be dictated by the powerful meta-directing nitro group and the ortho-, para-directing phenoxy group. However, the strong deactivating nature of the nitro group makes such substitutions challenging.

Regioselective and Chemoselective Transformations of the Azetidine Ring

The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) is a driving force for its unique reactivity, particularly in ring-opening reactions. rsc.orgrsc.org These transformations relieve strain and provide access to 1,3-difunctionalized acyclic amine derivatives. The regioselectivity of such reactions is a critical consideration.

In nucleophilic ring-opening reactions, the attack typically occurs at one of the carbon atoms adjacent to the nitrogen. The outcome is governed by a combination of electronic and steric factors. magtech.com.cn For unsymmetrically substituted azetidines, nucleophiles generally attack the less sterically hindered carbon. However, electronic effects can also play a decisive role; substituents that can stabilize a positive charge in a transition state may direct the nucleophile to the adjacent carbon. magtech.com.cn Such reactions often require activation of the azetidine, for instance, by a Lewis acid or by converting the ring nitrogen into a better leaving group (e.g., forming an azetidinium ion). magtech.com.cn The combination of photochemical cyclization to build the strained ring followed by a strain-release functionalization step represents a powerful synthetic strategy. beilstein-journals.org

Synthesis of Complex Polycyclic and Heterocyclic Systems via Azetidine Intermediates

Functionalized azetidines like 3-(2-nitrophenoxy)azetidine are valuable intermediates for constructing more elaborate molecular architectures, including fused, bridged, and spirocyclic systems. nih.govresearchgate.net The strategic manipulation of the functional groups on the azetidine allows for intramolecular reactions that forge new rings.

For instance, after N-alkylation with a suitable tether containing a reactive group, an intramolecular cyclization can lead to the formation of bicyclic structures. Ring-closing metathesis is one such powerful technique used to create larger fused rings, such as azetidine-fused 8-membered rings. nih.gov Furthermore, intramolecular substitution or addition reactions can yield various diazabicyclo[3.1.1]heptane systems. researchgate.net The ability to combine the azetidine structure with other heterocyclic systems, such as 1,2,4-triazole, has been explored as a strategy for designing novel polycyclic compounds. nih.gov Through these pathways, the simple azetidine core serves as a linchpin for assembling complex, three-dimensional molecules.

Table of Compounds

Table 3: List of Chemical Compounds Mentioned
Compound NameRole/Type
This compoundSubject Compound
Allyl bromideReagent (N-Alkylation)
Bromoacetyl chlorideReagent (N-Acylation)
o-Nitrobenzenesulfonyl chlorideReagent (N-Sulfonylation)
PalladiumCatalyst
PlatinumCatalyst
NickelCatalyst
IronReagent (Nitro Reduction)
TinReagent (Nitro Reduction)
ZincReagent (Nitro Reduction)
Tin(II) chlorideReagent (Nitro Reduction)
Sodium sulfideReagent (Nitro Reduction)
AnilineProduct Type
1,2,4-TriazoleHeterocyclic System
Diazabicyclo[3.1.1]heptanePolycyclic System

Applications in Advanced Organic Synthesis and Chemical Sciences

Role of Azetidine (B1206935) Derivatives in Ligand Design for Catalysis

The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for the design of ligands in catalysis. The defined stereochemistry of substituted azetidines can impart high levels of enantioselectivity in metal-catalyzed reactions.

While specific catalytic applications of 3-(2-Nitrophenoxy)azetidine have not been reported, the broader class of azetidine derivatives has shown promise. For example, diazabicyclo[3.1.1]heptane ligands, which are derived from azetidine scaffolds, have been synthesized and are of interest in catalysis. researchgate.net The conformational constraints of the azetidine ring can influence the coordination geometry around a metal center, thereby directing the stereochemical outcome of a reaction.

The presence of a nitro group, such as in the title compound, can also play a role in catalysis. Nitro-functionalized pyrazole (B372694) derivatives, for instance, have been used in combination with copper(II) salts to create in situ catalysts for oxidation reactions. mdpi.com This suggests that the nitro-substituted phenyl ring of this compound could potentially be involved in modulating the electronic properties of a metal-ligand complex, influencing its catalytic activity.

Utilization of Azetidine Monomers in Polymer Chemistry and Materials Science

The ring strain inherent in azetidines makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyamines. These polymers have a range of potential applications due to their unique properties. The cationic ring-opening polymerization of azetidine and its derivatives has been a subject of study, with some systems leading to "living" polymers, which allows for precise control over the polymer architecture. researchgate.net

The polymerization of azetidines can be initiated by various cationic initiators. For example, the polymerization of 1,3,3-trimethylazetidine can be initiated by triethyloxonium (B8711484) tetrafluoroborate. researchgate.net The kinetics of these polymerizations are often first-order with respect to both the monomer and the initiator. researchgate.net

The structure of the resulting polymers can be complex, often containing a mix of primary, secondary, and tertiary amine functionalities. This distribution of amine types can be influenced by the reaction conditions. For instance, in the polymerization of azetidine, the monomer can first be converted into a dimer, N-(3-aminopropyl)azetidine, which then undergoes further polymerization. researchgate.net

Table 2: Polymerization Characteristics of Azetidine Derivatives

MonomerInitiatorKey Findings
1,3,3-trimethylazetidineTriethyloxonium tetrafluoroboratePolymerization occurs at elevated temperatures; first-order kinetics. researchgate.net
N-methylazetidineTriethyloxonium tetrafluoroborateCharacterized by an instantaneous initiation followed by a relatively fast propagation. researchgate.net
AzetidineCationic initiatorsCan proceed via a dimeric intermediate, leading to polymers with a mix of amine types. researchgate.net

Fundamental Studies on Ring-Strained Heterocycles as Mechanistic Probes

Ring-strained heterocycles, including azetidines, are valuable tools for probing reaction mechanisms in organic chemistry. Their propensity to undergo ring-opening reactions under specific conditions provides insights into the energetics and pathways of chemical transformations. The strain energy of the azetidine ring makes it susceptible to cleavage, and the regioselectivity of this cleavage can reveal details about the electronic and steric factors governing a reaction.

For example, the study of [3+2] cycloaddition reactions of azides to nitroolefins has benefited from computational and kinetic studies to elucidate the mechanism. nih.gov While not directly involving azetidines, these types of mechanistic investigations are analogous to how a substituted azetidine could be used to understand reaction pathways. The substituents on the azetidine ring, such as the 2-nitrophenoxy group in the title compound, would be expected to significantly influence its reactivity and the course of any ring-opening process.

The development of new synthetic methods, such as the visible light-mediated aza Paternò–Büchi reaction, often involves detailed mechanistic studies to understand the reaction pathway. sciencedaily.com The ability to form azetidines through such novel reactions opens up new avenues for their use as mechanistic probes to study photochemical processes and the behavior of excited-state intermediates.

Emerging Research Avenues and Future Outlook for Azetidine Chemistry

Development of Eco-Friendly and Sustainable Azetidine (B1206935) Synthesis Protocols

Conventional methods for synthesizing azetidine derivatives can involve harsh reaction conditions, hazardous reagents, and lengthy reaction times. tandfonline.comtandfonline.com The principles of green chemistry are driving the development of more sustainable synthetic routes. tandfonline.com Future research on 3-(2-Nitrophenoxy)azetidine could focus on adapting these eco-friendly protocols.

Key areas for development include:

Solvent-Free or Aqueous-Based Reactions: Minimizing the use of volatile organic compounds is a cornerstone of green chemistry. Methodologies using water as a solvent or solvent-free conditions, potentially aided by microwave irradiation or sonication, could be explored for the synthesis of this compound.

Catalytic Approaches: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. Research could investigate efficient catalytic systems, such as lanthanoid triflates, for the key bond-forming reactions in the synthesis of this compound and its analogues. frontiersin.org

Energy-Efficient Methods: Techniques like sonication and microwave-assisted synthesis have been shown to significantly reduce reaction times and energy consumption in the synthesis of related heterocyclic compounds. tandfonline.comresearchgate.net

A comparative study of conventional versus green synthetic methods for a class of azetidinones is presented in the table below, illustrating the potential for improvement.

Synthesis MethodReaction TimeYield (%)Conditions
Conventional Reflux12–16 hours< 70%High temperatures, Dean-Stark apparatus
Stirring with Molecular Sieves110–130 minutes81–93%Room temperature, removal of water
Sonication20–30 minutes81–93%Room temperature, ultrasonic irradiation

This table presents generalized data for the synthesis of 2-azetidinones to illustrate the potential of green chemistry methods that could be adapted for this compound. tandfonline.comtandfonline.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for Azetidines

For this compound, AI and ML could be applied in several ways:

Predicting Functionalization Outcomes: The azetidine ring and the nitrophenoxy group offer multiple sites for further chemical modification. ML models could be trained on existing azetidine reaction data to predict the regioselectivity and stereoselectivity of various transformations on the this compound core. nih.gov

Optimizing Reaction Conditions: AI algorithms can analyze vast parameter spaces (e.g., temperature, catalyst, solvent, concentration) to identify the conditions that maximize the yield of a desired product, thus reducing the number of empirical experiments required.

In Silico Library Design: Machine learning can help design virtual libraries of this compound derivatives with desired physicochemical properties for applications in drug discovery, by predicting properties such as solubility and binding affinity. rjptonline.org

The development of these predictive models relies on the availability of large, high-quality datasets of chemical reactions. eurekalert.org

Exploration of Novel Azetidine-Containing Architectures for Chemical Space Expansion

Expanding the diversity of molecular architectures is crucial for discovering new chemical probes and therapeutic agents. The rigid azetidine scaffold is an excellent starting point for building complex three-dimensional structures. enamine.net Research focused on this compound could leverage its functional groups to construct novel molecular frameworks.

Potential strategies include:

Fused and Bridged Systems: The nitrogen atom of the azetidine ring can be used as a nucleophile in intramolecular reactions to create fused or bridged bicyclic systems, significantly altering the molecule's shape and properties. nih.gov

Spirocyclic Compounds: The carbon atoms of the azetidine ring can be functionalized to serve as anchor points for the creation of spirocyclic structures, which are of great interest in medicinal chemistry due to their conformational rigidity.

Diversity-Oriented Synthesis (DOS): A DOS approach starting from this compound could generate a library of structurally diverse compounds by applying a series of branching reaction pathways. nih.gov

Below is a table showing examples of novel azetidine architectures that have been synthesized from other azetidine precursors, highlighting the possibilities for this compound.

Architectural ClassSynthetic Strategy ExamplePotential Application
Fused AzetidinesIntramolecular [2+2] cycloadditionScaffolds for CNS-active agents
Bridged AzetidinesRing-closing metathesisConformationally constrained peptides
Spirocyclic AzetidinesIntramolecular cyclization onto the azetidine ringProbes for new biological targets

This table provides examples of architectural classes that could potentially be synthesized starting from a suitably functionalized this compound derivative. nih.gov

Advanced Methodologies for Stereoselective Access to Highly Functionalized Azetidines

The biological activity of a molecule is often dependent on its stereochemistry. Therefore, the development of stereoselective methods to synthesize and functionalize azetidines is of paramount importance. While this compound itself is achiral, its derivatives can contain multiple stereocenters.

Future research could focus on several advanced stereoselective methodologies:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful strategy. For instance, gold-catalyzed oxidative cyclization has been used for the stereoselective synthesis of chiral azetidin-3-ones. nih.gov

Substrate-Controlled Diastereoselective Reactions: Existing stereocenters in a molecule can direct the stereochemistry of new stereocenter formation. This approach could be used to functionalize derivatives of this compound in a highly controlled manner. uni-muenchen.de

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to a precursor of this compound could guide the stereoselective formation of the azetidine ring or the introduction of substituents, with the auxiliary being removed in a subsequent step.

Organometallic Approaches: The stereoselective functionalization of azetidines can be achieved through the formation of configurationally stable lithiated intermediates, for example, by using azetidine-borane complexes. acs.orgnih.gov

A summary of some modern stereoselective methods applicable to azetidine synthesis is provided below.

MethodKey FeaturesStereochemical Control
Gold-Catalyzed Oxidative CyclizationFormation of azetidin-3-ones from chiral N-propargylsulfonamides.High enantiomeric excess (>98% e.e.). nih.gov
Diastereoselective α-LithiationTrapping of lithiated N-protected azetidines with electrophiles.Control of diastereoselectivity. uni-muenchen.de
Asymmetric HydrogenationReduction of prochiral azetinyl-carboxylic acids.Diastereo- and enantioselective. acs.org
Azetidine-Borane Complex LithiationRegioselective hydrogen/lithium permutation at the benzylic position.Temperature-dependent stereoselectivity. acs.org

This table outlines advanced stereoselective methods that could be adapted for the synthesis of chiral derivatives of this compound.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Nitrophenoxy)azetidine, and how can reaction efficiency be monitored?

  • Methodological Answer: The compound can be synthesized via biocatalytic kinetic resolution using enzymes such as epoxide hydrolase from Trichosporon loubierii ECU1040. Reaction progress is monitored using HPLC to track enantiomeric excess (ees) at intervals (e.g., 30 and 60 minutes). Adjusting parameters like pH, temperature, and substrate concentration optimizes yield and purity. Terminating the reaction when ees exceeds 98% ensures high optical purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm). Differential scanning calorimetry (DSC) can determine melting points and thermal stability .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Periodic stability testing via HPLC is advised to detect degradation. Avoid exposure to moisture, as hydrolytic cleavage of the nitrophenoxy group may occur. Desiccants like silica gel should be used in storage environments .

Advanced Research Questions

Q. How does this compound modulate the NLRP3 inflammasome pathway in neuroinflammatory models?

  • Methodological Answer: In LPS-stimulated BV2 microglial cells, the compound inhibits NLRP3 inflammasome activation by downregulating TLR4/MyD88/NF-κB signaling. Key steps include:
  • Treating cells with 10–50 µM compound for 24 hours.
  • Measuring IL-1β and caspase-1 via ELISA.
  • Validating protein expression (TLR4, NLRP3) via Western blot.
  • Assessing ROS generation using DCFH-DA fluorescence .

Q. What computational strategies predict enantioselectivity in azetidine derivatives like this compound?

  • Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify selectivity mechanisms. For example, chiral phosphoric acid catalysts stabilize specific tautomers (e.g., thione vs. thiol) during desymmetrization. Molecular docking (AutoDock Vina) validates interactions with target enzymes .

Q. How can researchers resolve contradictions in reported biological activities of azetidine derivatives?

  • Methodological Answer: Conduct comparative studies using standardized assays (e.g., IC50 measurements in in vitro kinase panels). Cross-validate results with orthogonal techniques:
  • Cellular assays: Measure cytotoxicity (MTT) and target engagement (e.g., β-arrestin recruitment).
  • Structural analysis: Co-crystallize compounds with target proteins (e.g., NLRP3) to confirm binding modes .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing time-dependent enantiomeric excess (ees) data?

  • Methodological Answer: Apply the equation ees=(E1)(E+1)×100%\text{ees} = \frac{(E - 1)}{(E + 1)} \times 100\%, where EE is the enantiomeric ratio derived from reaction progress curves. Nonlinear regression (e.g., GraphPad Prism) models ees versus time to optimize termination points. Triplicate experiments with ANOVA ensure reproducibility .

Q. How should researchers design dose-response studies for NLRP3 inhibition?

  • Methodological Answer: Use a logarithmic concentration range (1 nM–100 µM) in BV2 cells. Include positive controls (e.g., MCC950) and measure:
  • Cytokine release: IL-1β via ELISA.
  • Cell viability: ATP-based luminescence assays.
  • ROS levels: Flow cytometry with DHE staining.
    Calculate IC50 values using four-parameter logistic curves .

Tables for Key Experimental Parameters

Parameter Optimal Value Reference
Biocatalytic resolution time60–90 min (ees > 98%)
NLRP3 inhibition IC5015 ± 2 µM (BV2 cells)
Storage temperature–20°C (under argon)
HPLC mobile phaseAcetonitrile/water (70:30, 0.1% TFA)

Key Considerations for Contradictory Data

  • Batch Variability: Ensure synthetic batches are characterized via LC-MS to rule out impurities.
  • Assay Conditions: Standardize cell culture media (e.g., DMEM vs. RPMI) and LPS concentrations in inflammation models.
  • Species Differences: Validate findings across multiple cell lines (e.g., murine BV2 vs. human THP-1) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.